molecular formula C27H32Br2 B12571019 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene CAS No. 560087-19-6

2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene

Cat. No.: B12571019
CAS No.: 560087-19-6
M. Wt: 516.3 g/mol
InChI Key: BRLPVFOCWJZGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene core, and two cyclohexylmethyl groups attached to the 9 position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene typically involves the bromination of 9,9-bis(cyclohexylmethyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products:

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenones.

    Reduction: 9,9-bis(cyclohexylmethyl)-9H-fluorene.

Scientific Research Applications

Chemistry: 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene is used as a building block in the synthesis of various organic compounds

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene primarily involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The bromine atoms at the 2 and 7 positions are highly reactive and can be easily substituted or reduced. The cyclohexylmethyl groups at the 9 position provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

  • 2,7-Dibromo-9,9-bis(n-octyl)fluorene
  • 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
  • 2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene

Comparison: 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene is unique due to the presence of cyclohexylmethyl groups at the 9 position, which provide greater steric hindrance compared to other similar compounds. This steric hindrance can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

560087-19-6

Molecular Formula

C27H32Br2

Molecular Weight

516.3 g/mol

IUPAC Name

2,7-dibromo-9,9-bis(cyclohexylmethyl)fluorene

InChI

InChI=1S/C27H32Br2/c28-21-11-13-23-24-14-12-22(29)16-26(24)27(25(23)15-21,17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h11-16,19-20H,1-10,17-18H2

InChI Key

BRLPVFOCWJZGSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.